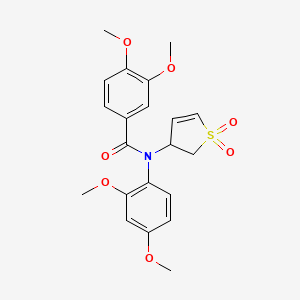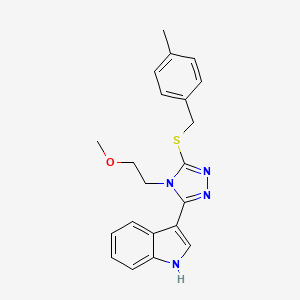
3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazolyl-indole derivatives has been explored in various studies. In one approach, novel compounds with a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold bearing indole moieties were synthesized using microwave-assisted techniques. This method involved the bromination of 2-methyl-3-[4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indoles, followed by cyclization of thiosemicarbazides under different conditions to yield various diazole derivatives . Another study utilized 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound, which upon cyclization and aminomethylation, led to the formation of several novel heterocyclic compounds, including triazole-thiones and oxadiazole-thiones . Additionally, a synthesis route for 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives was reported, where the reaction of 1,3,4-oxadiazole with primary amines was performed without solvent, showcasing a convenient and promising method for creating such compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. Elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry (MS) were employed to assign the structures of the newly synthesized triazolyl-indole derivatives . Similarly, the heterocyclic compounds derived from acetohydrazide were well-characterized by IR, ^1H NMR, ^13C NMR, elemental analysis, and mass spectral studies, confirming their proposed structures . The 4H-1,2,4-triazol derivatives were also characterized by ^1H NMR, IR, and mass spectroscopy, which helped in verifying their chemical structures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were diverse and included bromination, cyclization, and aminomethylation. The bromination step was crucial for the formation of the triazolyl-indole core . Cyclization reactions were used to create various diazole rings, such as thiadiazoles, triazoles, and oxadiazoles, which were key structural features of these compounds . Aminomethylation, involving formaldehyde and N-methyl/phenylpiperazine, was used to introduce Mannich bases into the molecular framework, further diversifying the chemical structure . These reactions highlight the complexity and versatility of synthetic routes used to create triazolyl-indole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their structural features and the results of the antimicrobial evaluation. The presence of indole and triazole moieties suggests that these compounds could exhibit significant biological activity due to the known properties of these heterocycles . The antimicrobial activities of the synthesized compounds were evaluated against various bacterial and fungal strains, indicating their potential as therapeutic agents. For instance, some compounds showed promising antifungal and antibacterial activities , while others exhibited significant lipase and α-glucosidase inhibition, with IC50 values indicating potent inhibitory effects . These biological activities are likely related to the compounds' ability to interact with biological targets, which is influenced by their molecular structure and physicochemical properties.
科学的研究の応用
Antioxidant and Antimicrobial Properties
A study by Baytas et al. (2012) synthesized a series of 1,2,4-triazole derivatives with indole moieties and evaluated their antioxidant and antimicrobial properties. These compounds showed significant DPPH radical scavenging capacity and slight antimicrobial activity against various microorganisms, indicating their potential in antioxidant and antimicrobial applications (Baytas et al., 2012).
Enzyme Inhibition Activity
Bekircan et al. (2015) synthesized derivatives of 1,2,4-triazole and investigated their lipase and α-glucosidase inhibition. They found that certain compounds showed significant anti-lipase and anti-α-glucosidase activities, suggesting their potential use in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).
Antineoplastic Activity
Farghaly et al. (2012) prepared new indolyl-1,2,4-triazole derivatives and evaluated their antineoplastic activity. The study indicates the potential of these compounds in cancer treatment and further research in this area (Farghaly et al., 2012).
Reactive Properties and Antioxidant Activity
Pillai et al. (2019) reported on the synthesis and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant activities and α-glucosidase inhibitory potentials, highlighting their potential in medicinal applications (Pillai et al., 2019).
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Gomha and Riyadh (2011) conducted microwave-assisted synthesis of novel compounds with indole moieties and evaluated their antifungal and antibacterial activities. The results demonstrated potential applications in antimicrobial therapies (Gomha & Riyadh, 2011).
Angiotensin II Antagonism
Ashton et al. (1993) synthesized a series of 1,2,4-triazoles and evaluated them as angiotensin II antagonists. They found that certain compounds effectively blocked the angiotensin II pressor response, suggesting potential applications in cardiovascular therapies (Ashton et al., 1993).
特性
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)14-27-21-24-23-20(25(21)11-12-26-2)18-13-22-19-6-4-3-5-17(18)19/h3-10,13,22H,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHWFSTVLPUIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

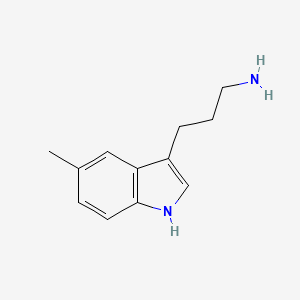
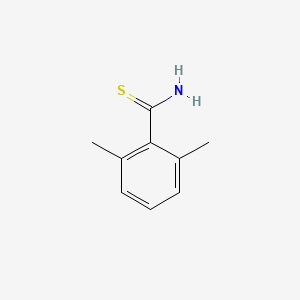
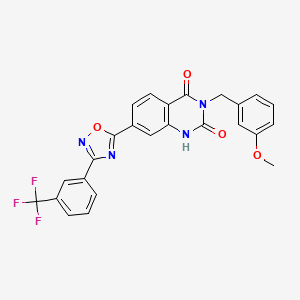
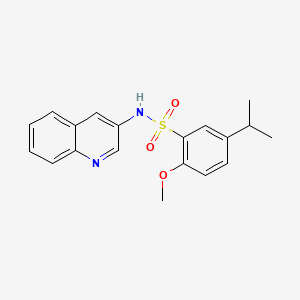
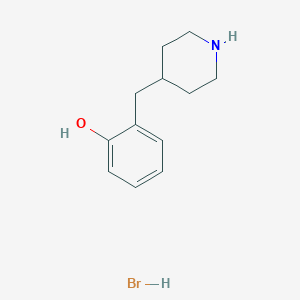
![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)

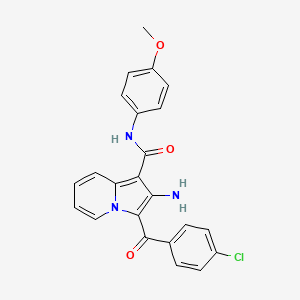
![N-(3,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3001956.png)
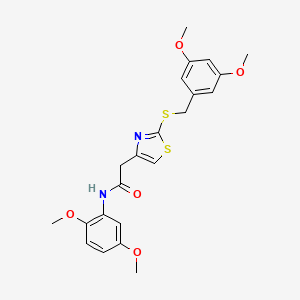
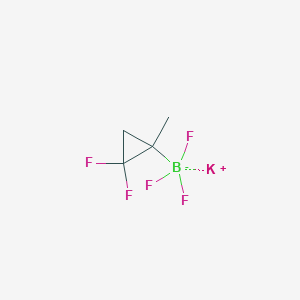
![7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3001960.png)

